1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-((4-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone
Overview
Description
1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-((4-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone is a useful research compound. Its molecular formula is C19H13ClF4N2O2 and its molecular weight is 412.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-((4-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial and antichlamydial properties, and synthesizes findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C16H14ClF3N2O2
- Molecular Weight : 364.74 g/mol
- SMILES Notation :
CC(C1=NC(=O)C=C(C=C1)C(C2=CC=C(C=C2)Cl)C(F)(F)F)O
The presence of the trifluoromethyl group and the chloro substituent is crucial for enhancing the compound's biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various pathogens. For instance, derivatives of similar structures have shown moderate activity against Gram-positive and Gram-negative bacteria. Notably, compounds with the trifluoromethyl group demonstrated enhanced antibacterial efficacy compared to their analogs lacking this substituent.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Helicobacter pylori | 16 μg/mL |
These results indicate that the compound could serve as a lead structure for developing new antibiotics.
Antichlamydial Activity
In a study focused on antichlamydial activity, the compound exhibited promising results. The IC50 values indicated effective inhibition of Chlamydia species at concentrations significantly lower than those required for traditional antibiotics:
- IC50 : 5.2 μg/mL
The immunofluorescence assays revealed that treatment with this compound resulted in a substantial reduction in chlamydial progeny, supporting its potential as a therapeutic agent against chlamydial infections .
The biological activity of the compound is largely attributed to its ability to interact with specific bacterial enzymes and pathways. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration, while the chloro group may contribute to enzyme inhibition through electrophilic interactions.
Case Studies
- Study on Antibacterial Properties : A recent study synthesized several derivatives of this compound and tested their antibacterial activity using the agar disc-diffusion method. Results showed that compounds with electron-withdrawing groups like trifluoromethyl significantly inhibited bacterial growth compared to controls .
- Antichlamydial Activity Assessment : Another study assessed the efficacy of this compound against Chlamydia trachomatis. The results indicated that it not only reduced chlamydial infection rates but also did not exhibit cytotoxic effects on host cells at therapeutic concentrations .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-fluorophenyl)methoxy]-2-methylpyridin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF4N2O2/c1-11-17(28-10-12-2-4-14(21)5-3-12)16(27)6-7-26(11)18-15(20)8-13(9-25-18)19(22,23)24/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLONMLATQMYSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118953 | |
Record name | 3′-Chloro-3-[(4-fluorophenyl)methoxy]-2-methyl-5′-(trifluoromethyl)[1(4H),2′-bipyridin]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401118953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338965-58-5 | |
Record name | 3′-Chloro-3-[(4-fluorophenyl)methoxy]-2-methyl-5′-(trifluoromethyl)[1(4H),2′-bipyridin]-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338965-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3′-Chloro-3-[(4-fluorophenyl)methoxy]-2-methyl-5′-(trifluoromethyl)[1(4H),2′-bipyridin]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401118953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.